4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Mechanism of Action
Target of Action
It is known that similar compounds target theHemoglobin subunit alpha and Hemoglobin subunit beta . These proteins play a crucial role in oxygen transport in the blood.
Mode of Action
Compounds with similar structures, such as phenoxy herbicides, act by mimicking the auxin growth hormone indoleacetic acid (iaa) . When applied to plants, they induce rapid, uncontrolled growth, often referred to as "growing to death" .
Biochemical Pathways
It can be inferred from related compounds that it may interfere with the normal functioning of the auxin pathway, leading to uncontrolled growth and eventual death of the plant .
Result of Action
The result of the compound’s action is likely to be rapid, uncontrolled growth in plants, leading to their eventual death . This is due to the compound’s potential to mimic the auxin growth hormone, disrupting normal growth patterns .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with appropriate alkyl halides.
Introduction of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction, where the triazole intermediate reacts with 2-methylphenol in the presence of a base such as potassium carbonate.
Methylation: The final step involves the methylation of the triazole ring using methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an antimicrobial and antifungal agent. The triazole ring
Properties
IUPAC Name |
4-methyl-3-[(2-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-8-5-3-4-6-9(8)15-7-10-12-13-11(16)14(10)2/h3-6H,7H2,1-2H3,(H,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAZOOGALKWASS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=NNC(=S)N2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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